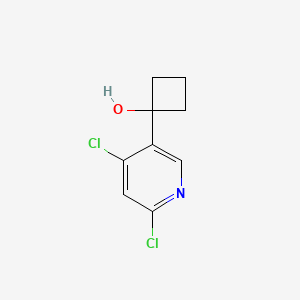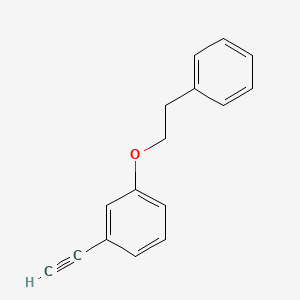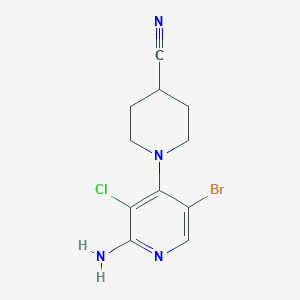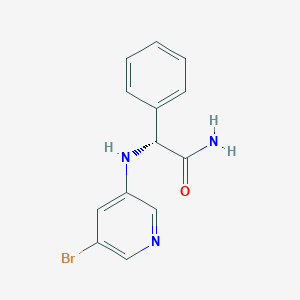
アダマンタン-D15-カルボン酸
説明
Adamantane-D15-carboxylic acid is the deuterium labeled Adamantane-1-carboxylic acid . It is a white solid and is the simplest carboxylic acid derivative of adamantane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular weight of Adamantane-D15-carboxylic acid is 195.34 and its formula is C11HD15O2 . The structure of Adamantane-D15-carboxylic acid is not explicitly mentioned in the search results.Chemical Reactions Analysis
Adamantane derivatives, including Adamantane-D15-carboxylic acid, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
The melting point of 1-Adamantanecarboxylic acid, a related compound, is 172-174 °C (lit.) . More specific physical and chemical properties of Adamantane-D15-carboxylic acid are not provided in the search results.科学的研究の応用
ナノ粒子合成安定剤
アダマンタン-D15-カルボン酸は、CoPt3や多孔質白金ナノ粒子などの単分散で高度に結晶化したナノ粒子の合成における安定剤として役立ちます。 この用途は、触媒や材料科学で潜在的な用途を持つ均一な粒子を作成するために重要です .
光電子材料開発
アダマンタン-D15-カルボン酸は、縮重合反応の添加剤として、共役ポリマーの収率向上に役立ちます。 これらのポリマーは、電気信号を光信号に変換したり、その逆を行ったりするデバイスに不可欠な光電子材料における潜在的な用途について調査されています .
有機触媒
アダマンタン-D15-カルボン酸のような官能化アダマンタンは、有機触媒で使用できます。 この分野では、有機分子を使用して化学反応を触媒していますが、より持続可能なプロセスへの可能性からグリーンケミストリーにおいて成長している分野です .
将来の方向性
作用機序
Adamantane-D15-carboxylic acid is a deuterium-labeled derivative of Adamantane-1-carboxylic acid
Target of Action
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
It is believed to release dopamine from the nerve endings of the brain cells, stimulate the norepinephrine response, and also has nmda receptor antagonistic effects .
Biochemical Pathways
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Pharmacokinetics
The pharmacokinetics of Adamantane-D15-carboxylic acid involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is believed that the compound has the potential to affect the pharmacokinetic and metabolic profiles of drugs .
生化学分析
Biochemical Properties
Adamantane-D15-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with cyclohexaamylose, inhibiting the hydrolysis of phenyl esters . This interaction highlights its potential as an enzyme inhibitor, which can be leveraged in biochemical assays to study enzyme kinetics and mechanisms.
Cellular Effects
Adamantane-D15-carboxylic acid influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors makes it a valuable tool for studying cell signaling and receptor-mediated processes . Additionally, its impact on gene expression can provide insights into the regulation of metabolic pathways and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Adamantane-D15-carboxylic acid involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby altering their activity. For example, its interaction with cyclohexaamylose inhibits phenyl ester hydrolysis . Furthermore, the incorporation of deuterium atoms can affect the compound’s binding affinity and stability, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adamantane-D15-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that deuterium-labeled compounds, including Adamantane-D15-carboxylic acid, exhibit enhanced stability compared to their non-labeled counterparts . This stability allows for prolonged observation of its effects in both in vitro and in vivo studies, providing valuable data on its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of Adamantane-D15-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects without adverse reactions. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and adverse impacts on organ function
Metabolic Pathways
Adamantane-D15-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. The deuterium atoms in the compound can serve as tracers, allowing researchers to track its metabolic flux and measure changes in metabolite levels . This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Adamantane-D15-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors facilitates its distribution across cellular compartments . Additionally, its localization and accumulation within specific tissues can provide insights into its therapeutic potential and toxicity.
Subcellular Localization
Adamantane-D15-carboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its incorporation into lipid bilayers can target it to cellular membranes, where it can interact with membrane-bound receptors and enzymes
特性
IUPAC Name |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXXGFJRDUSRO-BXSQCBKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])C(=O)O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)
![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride](/img/structure/B1472637.png)
![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)




![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)


